molecular formula C5H8N4S B3133803 3-(allylthio)-1H-1,2,4-triazol-5-amine CAS No. 399557-06-3

3-(allylthio)-1H-1,2,4-triazol-5-amine

Cat. No.: B3133803
CAS No.: 399557-06-3
M. Wt: 156.21 g/mol
InChI Key: PDICOVQLIAKCRF-UHFFFAOYSA-N
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Description

3-(allylthio)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C5H8N4S and its molecular weight is 156.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Physical-Chemical Properties

  • 3-(alkylthio)-1H-1,2,4-triazoles, including 3-(allylthio)-1H-1,2,4-triazol-5-amine, are explored for their potential as pharmacologically active compounds, particularly due to their low toxicity and high reactivity. Their synthesis and physical-chemical properties have been investigated, noting increased biological effects when combined with other heterocyclic systems (Safonov, 2018).

2. Antimicrobial and Antifungal Agents

  • Derivatives of 1,2,4-triazol, such as this compound, show potential as antimicrobial and antifungal agents. Their efficacy against various pathogenic bacteria and fungal pathogens has been studied, with some compounds exhibiting significant inhibitory activities (Beyzaei et al., 2019).

3. Fluorescence and Aggregation-Induced Emission Properties

  • Structurally diverse 1H-1,2,4-triazol-3-amines, a group including this compound, have been synthesized using a metal- and oxidant-free approach. These compounds exhibit interesting fluorescence and aggregation-induced emission properties, suggesting potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

4. Industrial Applications in Agriculture and Medicine

  • 3- and 4-amino-1,2,4-triazoles, including derivatives like this compound, are used in the production of various insecticides, fungicides, plant growth regulators, and in medicine for drugs with hepatoprotective, antioxidant, and anti-ischemic activity (Nazarov et al., 2022).

5. Analgesic Properties

  • Compounds structurally related to this compound have been synthesized and evaluated for potential analgesic properties. These studies contribute to understanding the relationship between structure and analgesic activity (Demchenko et al., 2018).

6. Potential in Energetic Materials

  • Imidazole and 1,2,4-triazole based compounds, including variations like this compound, are explored for applications in nitrogen-rich gas generators. Their energetic properties, such as heat of formation and detonation characteristics, are significant for their potential use in explosives and propellants (Srinivas et al., 2014).

Properties

IUPAC Name

3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-3-10-5-7-4(6)8-9-5/h2H,1,3H2,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICOVQLIAKCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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